molecular formula C19H16O3 B5791329 2-naphthylmethyl 2-hydroxy-3-methylbenzoate

2-naphthylmethyl 2-hydroxy-3-methylbenzoate

Cat. No.: B5791329
M. Wt: 292.3 g/mol
InChI Key: PVNRXGIWVSTQNX-UHFFFAOYSA-N
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Description

2-naphthylmethyl 2-hydroxy-3-methylbenzoate: is an organic compound that belongs to the class of esters It is derived from 2-hydroxy-3-methylbenzoic acid and 2-naphthylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl 2-hydroxy-3-methylbenzoate typically involves the esterification of 2-hydroxy-3-methylbenzoic acid with 2-naphthylmethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2-hydroxy-3-methylbenzoic acid+2-naphthylmethanolacid catalyst2-naphthylmethyl 2-hydroxy-3-methylbenzoate+water\text{2-hydroxy-3-methylbenzoic acid} + \text{2-naphthylmethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-hydroxy-3-methylbenzoic acid+2-naphthylmethanolacid catalyst​2-naphthylmethyl 2-hydroxy-3-methylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The hydroxyl group in the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry: 2-naphthylmethyl 2-hydroxy-3-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ester linkage and aromatic groups make it a candidate for drug development, especially in targeting specific enzymes or receptors.

Industry: In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-naphthylmethyl 2-hydroxy-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors. The ester linkage can be hydrolyzed in biological systems, releasing the active components that exert the desired effects.

Comparison with Similar Compounds

    Methyl 2-hydroxy-3-methylbenzoate: Shares the benzoate moiety but lacks the naphthyl group.

    2-naphthylmethyl benzoate: Similar ester structure but without the hydroxyl and methyl groups on the benzoate ring.

Uniqueness: 2-naphthylmethyl 2-hydroxy-3-methylbenzoate is unique due to the presence of both the naphthyl and hydroxyl-methyl substituted benzoate groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

naphthalen-2-ylmethyl 2-hydroxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-5-4-8-17(18(13)20)19(21)22-12-14-9-10-15-6-2-3-7-16(15)11-14/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNRXGIWVSTQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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